2-Isothiocyanatothiophene

Description

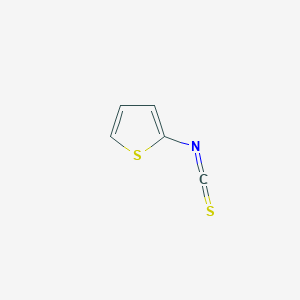

2-Isothiocyanatothiophene is a heterocyclic compound featuring a thiophene ring substituted with an isothiocyanate (-N=C=S) group at the 2-position. This structure confers unique reactivity and biological activity, making it a valuable intermediate in medicinal chemistry. The compound is particularly notable for its role in synthesizing thieno[2,3-d]pyrimidine derivatives, which exhibit anti-breast cancer activity when combined with sulfonamide moieties .

Properties

CAS No. |

61528-49-2 |

|---|---|

Molecular Formula |

C5H3NS2 |

Molecular Weight |

141.2 g/mol |

IUPAC Name |

2-isothiocyanatothiophene |

InChI |

InChI=1S/C5H3NS2/c7-4-6-5-2-1-3-8-5/h1-3H |

InChI Key |

JUTZNFXHJFFMIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thiophene Derivatives

- 2-Acetylthiophene (CAS 88-15-3) : Features an acetyl (-COCH₃) group at the 2-position. Unlike 2-isothiocyanatothiophene, it is primarily used in food additives and industrial applications (e.g., flavoring agents) rather than medicinal chemistry .

- N-(4-Chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (Compound 4b): A chloroacetamide-substituted thiophene derivative with demonstrated cytotoxicity against HepG2 and MCF-7 cancer cell lines (IC₅₀ reduction from 3.9 µM to 0.5 µM when combined with sorafenib) . The chloroacetamide group allows nucleophilic substitution, contrasting with the isothiocyanate’s addition reactivity.

- Thiophene Fentanyl Analogs (e.g., Thiofuranyl Fentanyl) : Contain thiophene rings fused with opioid pharmacophores. These lack the isothiocyanate group and are associated with unstudied toxicological profiles, highlighting this compound’s advantage in targeted drug design .

Isothiocyanate-Containing Compounds

- 4-Fluorophenyl Isothiocyanate : A benzene-ring-based isothiocyanate used in organic synthesis. The aromatic phenyl ring confers distinct electronic effects compared to the electron-rich thiophene, altering reactivity in nucleophilic additions .

Physicochemical Properties

| Compound | Solubility | Stability | Key Functional Group Impact |

|---|---|---|---|

| This compound | Low in water | Sensitive to moisture | Electrophilic -N=C=S group |

| 2-Acetylthiophene | Moderate in DMSO | Stable under air | Electron-withdrawing acetyl |

| 4-Fluorophenyl Isothiocyanate | High in organic solvents | Air-stable | Electron-deficient phenyl ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.